2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride
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Overview
Description
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride is a coordination compound that has garnered significant interest in the field of catalysis, particularly in the polymerization of ethylene. This compound features an iron(II) center coordinated to a pyridine ligand substituted with imine groups derived from 2,6-dimethylphenyl. The chloride anion completes the coordination sphere, making it a versatile catalyst in various chemical reactions .
Preparation Methods
The synthesis of 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride typically involves the reaction of iron(II) chloride with the ligand 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine. The ligand itself is prepared by the condensation of 2,6-dimethylphenylamine with 2,6-diacetylpyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) center. Industrial production methods often involve the use of methylalumoxane or trimethylaluminum as cocatalysts to enhance the catalytic activity of the iron complex .
Chemical Reactions Analysis
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride undergoes several types of chemical reactions, including:
Oxidation and Reduction: The iron center can undergo redox reactions, switching between iron(II) and iron(III) states.
Substitution: The chloride ligand can be substituted by other anions or neutral ligands.
Polymerization: This compound is highly active in the polymerization of ethylene, forming linear, low molecular weight polymers under specific conditions
Common reagents used in these reactions include methylalumoxane, trimethylaluminum, and various halide salts. The major products formed from these reactions are typically polymers or substituted iron complexes .
Scientific Research Applications
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in the polymerization of ethylene and other olefins.
Biology: The compound’s redox properties make it a candidate for studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of polyethylene and other polymers, which are essential materials in various industrial applications
Mechanism of Action
The mechanism by which 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride exerts its catalytic effects involves the activation of the iron center by cocatalysts such as methylalumoxane or trimethylaluminum. This activation generates highly reactive iron species that facilitate the polymerization of ethylene. The molecular targets include the ethylene monomers, which are converted into polymers through a series of coordination and insertion steps .
Comparison with Similar Compounds
Similar compounds to 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride include:
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine cobalt(II) chloride: This compound also acts as a catalyst in ethylene polymerization but exhibits different catalytic activities and product distributions.
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine nickel(II) chloride: Another similar compound with distinct redox properties and catalytic behaviors.
2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine manganese(II) chloride: Known for its unique reactivity in various organic transformations.
The uniqueness of this compound lies in its high catalytic activity and stability, making it a preferred choice for industrial applications .
Properties
IUPAC Name |
dichloroiron;N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3.2ClH.Fe/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;/h7-15H,1-6H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFQFEFEKCCNEF-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[Fe]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl2FeN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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